molecular formula C7H16ClNO B8098285 (1R,3S)-3-Methoxy-cyclohexylamine hydrochloride

(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride

Cat. No. B8098285
M. Wt: 165.66 g/mol
InChI Key: VUHNATIEYBXEGU-HHQFNNIRSA-N
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Description

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H16ClNO . It has a molecular weight of 165.6625 . This compound is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The exact 3D structure is not provided in the searched resources.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the searched resources. It’s often used as a building block in research, suggesting it may be involved in various chemical reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 165.6625 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched resources .

Mechanism of Action

The mechanism of action for “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is not specified in the searched resources. Its use in research suggests it may have diverse mechanisms of action depending on the specific context .

Safety and Hazards

The specific safety and hazard information for “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is not provided in the searched resources. It’s recommended to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” are not specified in the searched resources. Given its use as a building block in research, it’s likely to continue playing a role in the development of new pharmaceuticals .

properties

IUPAC Name

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHNATIEYBXEGU-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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